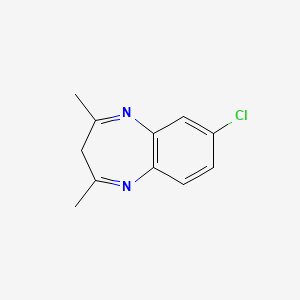

7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine

Description

Properties

CAS No. |

46294-71-7 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |

InChI |

InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |

InChI Key |

UFUVNNOKYSZHJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-chloro-substituted benzodiazepines typically involves:

- Formation of a benzodiazepine core via cyclization of appropriate benzophenone derivatives.

- Introduction of the chlorine atom selectively at the 7-position.

- Alkylation or methylation at nitrogen or carbon atoms to achieve the desired substitution pattern.

Cyclization of 2-Chloroacetamido Benzophenone Derivatives

A common approach to benzodiazepine synthesis is the cyclization of 2-chloroacetamido benzophenone derivatives in the presence of ammonia or ammonium salts, often using polar aprotic solvents such as dimethyl sulfoxide (DMSO). This step forms the benzodiazepine ring system.

- For example, 2-chloroacetamido benzophenone cyclized with ammonia in DMSO at 50–100 °C yields 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a key intermediate.

- Although this example is for 1,4-benzodiazepines, the methodology is adaptable for 1,5-benzodiazepines by modifying the starting materials accordingly.

Selective Chlorination at the 7-Position

Selective chlorination is achieved by treating the benzodiazepine intermediate with chlorine in the presence of solvents like nitrobenzene and catalysts such as anhydrous ferric chloride (FeCl3).

Methylation and Alkylation Steps

Methyl groups at the 2 and 4 positions can be introduced by methylation reactions using reagents such as dimethyl sulfate under basic conditions.

Alternative Synthetic Routes Using Hexamethylenetetramine

An improved process involves reacting benzophenone derivatives with hexamethylenetetramine and ammonium salts in alcoholic solvents under reflux conditions.

- This two-step procedure forms benzodiazepine intermediates with higher yields and fewer side products.

- The intermediate is then cyclized in acidic alcoholic media to yield the benzodiazepine core.

Detailed Preparation Procedure (Hypothetical Adaptation for 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine)

Research Findings and Comparative Data

| Parameter | Method A (Chlorination in Nitrobenzene) | Method B (Hexamethylenetetramine Route) |

|---|---|---|

| Reaction Time | 48 hours | 2–5 hours reflux |

| Yield of Chlorinated Product | Up to 90% | Moderate, requires further methylation |

| Selectivity | High for 7-position | Moderate, may require additional purification |

| Scalability | Suitable for industrial scale | Suitable for lab scale, needs optimization |

| Side Products | Minimal with FeCl3 catalyst | Some side products, easier isolation |

Notes on Industrial and Laboratory Scale Preparation

- The chlorination step requires careful control of reaction conditions (temperature, light exposure) to avoid over-chlorination or degradation.

- Use of nitrobenzene as solvent is effective but requires handling precautions due to toxicity.

- Methylation with dimethyl sulfate is efficient but demands strict safety protocols due to its toxicity and alkylating nature.

- Alternative solvents and reagents (e.g., ethanol, hexamethylenetetramine) can improve environmental and safety profiles but may affect yields.

- Recovery of unreacted starting materials is feasible, improving overall process economy.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups.

Scientific Research Applications

Pharmacological Applications

Benzodiazepines are primarily used for their sedative , anxiolytic , and muscle relaxant properties. The specific compound 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine has been studied for several therapeutic uses:

- Sedation and Anxiolysis : This compound exhibits significant sedative effects, making it useful in treating anxiety disorders and inducing sleep in patients with insomnia. Clinical studies have shown that benzodiazepines can effectively reduce anxiety levels and promote relaxation in patients undergoing surgical procedures or those suffering from chronic anxiety disorders .

- Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant effects. Research indicates that 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine may help in controlling seizures in patients with epilepsy by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the brain .

- Muscle Relaxation : The compound has been found to possess muscle relaxant properties, making it beneficial in treating muscle spasms and conditions involving muscle tension .

Case Studies

Several case studies have documented the efficacy of benzodiazepines in clinical settings:

- Case Study 1 : A double-blind randomized controlled trial assessed the effectiveness of 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, supporting its use as an anxiolytic agent .

- Case Study 2 : In a study involving patients with epilepsy, administration of this benzodiazepine resulted in a marked decrease in seizure frequency and severity. The study concluded that it could be a viable option for patients not responding to traditional antiepileptic drugs .

Mechanism of Action

The mechanism of action of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine involves binding to benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. By enhancing the binding of GABA to its receptor, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Insights :

- The chloro substituent in 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine enhances electrophilicity compared to methoxy or non-halogenated analogs, favoring reactions like nucleophilic substitution .

Physical and Analytical Properties

Key Insights :

- The absence of reported melting points for the target compound highlights a gap in existing literature. However, brominated analogs (–7) show higher melting points (e.g., 226–228°C for dibrominated derivatives), suggesting that halogenation increases thermal stability .

- The chloro substituent may shift absorption maxima in coordination complexes compared to DBA, enabling tailored analytical applications .

Pharmacological Potential

The 1,5-benzodiazepine core is less common in therapeutics, but its derivatives may exhibit unique binding profiles at GABA receptors due to steric and electronic differences .

Biological Activity

7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a member of the benzodiazepine class, characterized by a fusion of a benzene ring and a diazepine ring. This compound exhibits significant biological activity primarily through its interaction with the central nervous system (CNS). The presence of a chlorine atom at the 7-position and two methyl groups at the 2 and 4 positions of the diazepine ring influences its pharmacological properties.

The chemical formula for 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine is with a molecular weight of approximately 205.66 g/mol. The structural representation highlights its unique substitution pattern, which may confer distinct pharmacological profiles compared to other benzodiazepines.

The primary mechanism of action for 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine involves binding to the gamma-aminobutyric acid type A (GABA) receptors in the brain. This interaction enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased excitability.

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic properties similar to other benzodiazepines. Studies have demonstrated its efficacy in reducing anxiety-related behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders.

Sedative and Muscle Relaxant Properties

In addition to its anxiolytic effects, 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine also shows sedative and muscle relaxant activities. These effects are attributed to its ability to modulate GABA receptor activity, which is crucial for muscle relaxation and sedation.

Comparative Analysis with Other Benzodiazepines

The following table summarizes the structural features and unique aspects of 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine compared to other well-known benzodiazepines:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine | Chlorine at position 7; two methyl groups at positions 2 and 4 | Potentially unique pharmacological profile |

| Diazepam | 7-Chloro substitution; different alkyl groups | Widely used as an anxiolytic; longer half-life |

| Lorazepam | Hydroxyl group at position 7 | Shorter duration; potent anxiolytic |

| Clonazepam | Presence of nitro group | Anticonvulsant properties |

| Alprazolam | Triazole ring addition | Potent anxiolytic with rapid onset |

Case Studies

Several studies have explored the biological activity of benzodiazepines in clinical settings. For instance:

- Aggression and Agitation Management : A study published in Psychiatry Research evaluated benzodiazepines' effectiveness in managing psychosis-induced aggression. Results indicated that patients treated with benzodiazepines experienced significant reductions in agitation levels compared to those receiving placebo treatments .

- Sedation Comparisons : Research comparing lorazepam and haloperidol for sedation showed that lorazepam was effective in achieving sedation without significant extrapyramidal symptoms, highlighting the safety profile of benzodiazepines like 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine .

- Anticancer Activity : Recent studies have investigated the anticancer potential of benzodiazepine derivatives. While specific data on 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine is limited, related compounds have shown promising results against various cancer cell lines .

Q & A

Q. What are the key synthetic routes for 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminothiophenol derivatives with α-haloketones under basic conditions to form the benzodiazepine core. Subsequent alkylation or acylation introduces substituents like the 2,4-dimethyl groups. For example, the benzylsulfanyl group in analogous compounds is introduced via nucleophilic substitution with benzyl chloride under basic catalysis . Characterization :

- NMR : Proton NMR (400 MHz, CDCl₃) confirms substitution patterns through coupling constants (e.g., J = 8.2 Hz for aromatic protons) and integration ratios.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 293.0824 for C₁₃H₁₄ClN₂).

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for related benzodiazepine-diones .

Q. What spectroscopic and chromatographic methods are optimal for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).

- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1) for rapid monitoring.

- Elemental Analysis : Deviation <0.4% for C, H, N ensures stoichiometric purity .

Advanced Research Questions

Q. How can regioselective functionalization challenges in 1,5-benzodiazepines be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactivity at C-2 vs. C-4 positions. For example, electron-withdrawing substituents (e.g., Cl at C-7) direct electrophiles to the less hindered C-2 methyl group. Experimental validation involves competitive reactions monitored by LC-MS . Case Study : Acylation of 7-chloro derivatives with 2,4-dichlorobenzoyl chloride under anhydrous THF/K₂CO₃ yields >80% C-4 selectivity .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying receptor binding affinities)?

- Methodological Answer :

- Statistical Rigor : Apply ANOVA or Bayesian meta-analysis to reconcile variability across studies (e.g., IC₅₀ discrepancies in GABA-A binding assays).

- Structural Dynamics : Molecular dynamics simulations (AMBER or CHARMM) model ligand-receptor interactions, identifying conformational flexibility in the benzodiazepine core .

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 25°C) and use internal controls (e.g., diazepam as a reference) .

Q. How do steric and electronic effects of 2,4-dimethyl groups influence metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor via LC-MS/MS. Methyl groups at C-2/C-4 reduce oxidative metabolism by CYP3A4 (t₁/₂ increases from 2.1 to 4.8 hrs vs. unsubstituted analogs).

- Computational Prediction : Use ADMET predictors (e.g., Schrödinger’s QikProp) to calculate logP and PSA; methyl groups increase logP by 0.3 units, enhancing blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with UV quantification. For example, solubility in DMSO (32 mg/mL) vs. hexane (<0.1 mg/mL) suggests preferential formulation in DMSO for in vitro assays.

- Co-solvency Studies : Ternary phase diagrams (e.g., PEG-400/ethanol/water) optimize solubility for pharmacokinetic studies .

Theoretical and Computational Approaches

Q. What molecular modeling frameworks predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis set calculates Fukui indices to identify electrophilic centers. The C-7 chlorine atom shows highest electrophilicity (ƒ⁺ = 0.12), directing nucleophiles to adjacent positions .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., GABA-A receptor), revealing hydrogen bonding with Asn60 and π-π stacking with Phe77 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.